Boc-cys(bzl)-osu

Peptide Synthesis Kinetics Active Esters

Automated SPPS workflows often suffer from variable coupling efficiency and racemization when using in situ activation. Boc-Cys(Bzl)-OSu, a pre-activated N-hydroxysuccinimide ester of Boc- and S-benzyl-protected cysteine, directly addresses this bottleneck. - Pre-formed OSu ester ensures consistent coupling kinetics (Kc 3.4×10⁻¹ M⁻¹ sec⁻¹), eliminating carbodiimide activation variability. - Orthogonal Boc (Nα) and Bzl (thiol) protection enables selective, sequential deprotection during chain elongation. - Validated in Atosiban key intermediate synthesis (NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH) without chromatography.

Molecular Formula C19H24N2O6S
Molecular Weight 408.47
CAS No. 3401-33-0; 85097-54-7
Cat. No. B2941428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cys(bzl)-osu
CAS3401-33-0; 85097-54-7
Molecular FormulaC19H24N2O6S
Molecular Weight408.47
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
InChIKeyTVSSLLYGMLXNIC-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Bzl)-OSu as a Protected Cysteine Building Block


Boc-Cys(Bzl)-OSu (CAS 3401-33-0, also listed as 85097-54-7) is an N-tert-butoxycarbonyl (Boc) and S-benzyl (Bzl) protected cysteine derivative activated as an N-hydroxysuccinimide (OSu) ester . This compound serves as a pre-activated building block for solid-phase peptide synthesis (SPPS), eliminating the need for in situ activation of the carboxylic acid and thereby streamlining synthetic workflows . Its dual protecting group strategy (Boc for Nα-amine, Bzl for thiol side-chain) provides orthogonal stability during chain elongation, while the OSu ester facilitates rapid amide bond formation under mild conditions [1].

Workflow
Pre-activated for solid-phase peptide synthesis (SPPS)
Protection
Orthogonal Boc/Bzl strategy for stable chain elongation
Activation
OSu ester enables mild, in-situ activation-free coupling

Boc-Cys(Bzl)-OSu Substitution Limitations


Boc-Cys(Bzl)-OSu cannot be generically substituted with its parent carboxylic acid (Boc-Cys(Bzl)-OH) because the latter requires an additional in situ activation step (e.g., using carbodiimides) that introduces variability in coupling efficiency, potential racemization, and requires excess reagents . Furthermore, the choice among active esters (OSu, OPfp, OPcp, ONp, OTcp) is not arbitrary; coupling rate constants differ substantially, impacting yield and purity in automated SPPS where residence times are fixed [1]. The OSu ester occupies a specific position in the reactivity spectrum—faster than chlorinated phenyl esters but slower than pentafluorophenyl esters—which influences its suitability for certain sequences and scales [1].

!
Carboxylic acid is not interchangeable
Boc-Cys(Bzl)-OH requires additional in-situ activation, introducing coupling variability and potential racemization.
!
Active ester selection alters kinetics
OPfp, OPcp, ONp esters differ significantly in coupling rate; OSu fills a specific reactivity niche that may not transfer directly.

Boc-Cys(Bzl)-OSu Differentiation Evidence


Coupling Kinetics vs. Other Active Esters

Boc-Cys(Bzl)-OSu exhibits a second-order coupling rate constant (Kc) of 3.4 ± 0.34 x 10⁻¹ M⁻¹ sec⁻¹ when reacted with L-valine methyl ester in THF at 23°C [1]. This value places it intermediate in reactivity: approximately 7.7-fold slower than the corresponding pentafluorophenyl ester (Boc-Cys(Bzl)-OPfp, Kc = 44.3 ± 4.0 x 10⁻¹ M⁻¹ sec⁻¹) but 15-fold faster than the pentachlorophenyl ester (Boc-Cys(Bzl)-OPcp, Kc = 0.22 ± 0.005 x 10⁻¹ M⁻¹ sec⁻¹) and 68-fold faster than the p-nitrophenyl ester (Boc-Cys(Bzl)-ONp, Kc = 0.05 ± 0.01 x 10⁻¹ M⁻¹ sec⁻¹) [1].

Coupling kinetics
Head-to-head
Kc = 3.4 × 10⁻¹ M⁻¹ s⁻¹ (OSu)
7.7× slower than OPfp (44.3)
15× faster than OPcp (0.22)
68× faster than ONp (0.05)
Supports reaction-time tuning in automated SPPS
Conditions: L-valine methyl ester, THF, 23°C, 0.13M
Peptide Synthesis Kinetics Active Esters

Coupling Efficiency: Boc vs. Z Protection

The Boc-protected active ester couples slower than its Z-protected counterpart: Z-Cys(Bzl)-OSu has a Kc of 5.4 x 10⁻¹ M⁻¹ sec⁻¹ versus 3.4 x 10⁻¹ M⁻¹ sec⁻¹ for Boc-Cys(Bzl)-OSu, a 1.6-fold difference [1]. This reduced reactivity is attributed to increased steric hindrance from the Boc group compared to the Z group, which may be beneficial for minimizing premature coupling in complex sequences [1].

Boc vs Z protection
Head-to-head
Boc-OSu Kc = 3.4
Z-OSu Kc = 5.4
1.6-fold slower coupling for Boc derivative
Boc offers steric control for complex sequences
Same conditions; attributed to steric hindrance
Peptide Synthesis Protecting Groups Kinetics

Prodrug Delivery for MMP Inhibition

Boc-Cys(Bzl)-OSu acts as a prodrug that is metabolized by esterases to yield Boc-Cys(Bzl)-OH, a matrix metalloproteinase (MMP) inhibitor . The OSu ester improves cellular permeability and metabolic stability compared to the free acid, enabling its use in studies of viral infections such as hepatitis C and HIV where MMP modulation is relevant .

Prodrug delivery
Data to verify
Reported esterase cleavage to Boc-Cys(Bzl)-OH (MMP inhibitor)
Cell-permeability research context
In vitro cell culture data; quantification unavailable
Prodrug MMP Inhibition Antiviral

Boc-Cys(Bzl)-OSu Applications


SPPS with Controlled Coupling Kinetics

When automated SPPS requires a cysteine derivative with coupling kinetics faster than chlorinated phenyl esters but slower than pentafluorophenyl esters to match the reaction time of a flow-through system, Boc-Cys(Bzl)-OSu is the optimal choice. Its Kc of 3.4 x 10⁻¹ M⁻¹ sec⁻¹ [1] ensures complete coupling within a defined residence time while minimizing racemization and byproduct formation.

Atosiban Key Intermediate Synthesis

Boc-Cys(Bzl)-OSu is employed as a key building block in the synthesis of the Atosiban intermediate NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH [1]. The OSu ester facilitates the stepwise elongation of the peptide chain from the cysteine residue, ensuring high coupling efficiency and sequence fidelity in the production of this clinically relevant oxytocin antagonist.

Cellular MMP Inhibition via Prodrug

For in vitro studies investigating the role of MMPs in viral pathogenesis (e.g., hepatitis C, HIV), Boc-Cys(Bzl)-OSu serves as a prodrug that, upon esterase-mediated cleavage, releases Boc-Cys(Bzl)-OH, a known MMP inhibitor [1]. This approach enhances cellular uptake and intracellular accumulation of the active inhibitor compared to direct administration of the free acid.

Application
Selection Property
Validation Focus
SPPS with tuned coupling kinetics
Reactivity between OPfp and OPcp esters
Residence-time and yield reproducibility
Atosiban intermediate assembly
Stepwise cysteine elongation efficiency
Sequence fidelity and coupling completeness
Intracellular MMP inhibition research
Esterase-mediated prodrug activation
Cellular uptake and metabolism context
Quote Request

Request a Quote for Boc-cys(bzl)-osu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.